molecular formula C10H11N3OS B2673412 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide CAS No. 328072-66-8

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide

Cat. No.: B2673412
CAS No.: 328072-66-8
M. Wt: 221.28
InChI Key: KZKDITWOGBNWAH-UHFFFAOYSA-N
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Description

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is a chemical compound with the molecular formula C10H11N3OS It is characterized by the presence of a cyano group, a dimethylpyridine ring, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide typically involves the reaction of 3-cyano-4,6-dimethyl-2-mercaptopyridine with chloroacetamide. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like acetone. The reaction conditions include stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The cyano group and the thioacetamide moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide
  • 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

Uniqueness

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano group, dimethylpyridine ring, and thioacetamide moiety collectively contribute to its versatility in various applications.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-6-3-7(2)13-10(8(6)4-11)15-5-9(12)14/h3H,5H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKDITWOGBNWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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